5-Bromo-2,3-difluoro-4-methoxyphenol
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Overview
Description
5-Bromo-2,3-difluoro-4-methoxyphenol is an organic compound with the molecular formula C7H5BrF2O2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2,3-difluoro-4-methoxyphenol are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is ongoing .
Mode of Action
Given its chemical structure, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, or electrostatic interactions .
Biochemical Pathways
Based on its structural similarity to other bromophenol compounds, it may have anti-inflammatory and anti-diabetic effects .
Pharmacokinetics
Its molecular weight (23901 g/mol) and the presence of functional groups such as a phenol and an ether could influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 2,3-difluoro-4-methoxyphenol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-methoxyphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols or partially reduced derivatives.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,5-Dibromo-3,4-difluorothiophene: Contains bromine and fluorine atoms but has a thiophene ring instead of a phenol ring.
5-Bromo-2,4-difluorotoluene: Similar halogenation pattern but with a toluene ring, resulting in different reactivity and uses.
Uniqueness
5-Bromo-2,3-difluoro-4-methoxyphenol is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2,3-difluoro-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWZBPOFHTYFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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